molecular formula C14H12BrNO5S B2833478 3-[(3-Bromo-4-methoxyphenyl)sulfamoyl]benzoic acid CAS No. 568551-62-2

3-[(3-Bromo-4-methoxyphenyl)sulfamoyl]benzoic acid

Cat. No.: B2833478
CAS No.: 568551-62-2
M. Wt: 386.22
InChI Key: MRDCGNWZIAKLBP-UHFFFAOYSA-N
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Description

3-[(3-Bromo-4-methoxyphenyl)sulfamoyl]benzoic acid is a sulfamoyl-substituted benzoic acid derivative characterized by a bromo-methoxy phenyl group attached to the sulfamoyl moiety. Its structure features a benzoic acid core with a sulfamoyl bridge at the 3-position, linked to a 3-bromo-4-methoxyphenyl substituent.

Properties

IUPAC Name

3-[(3-bromo-4-methoxyphenyl)sulfamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO5S/c1-21-13-6-5-10(8-12(13)15)16-22(19,20)11-4-2-3-9(7-11)14(17)18/h2-8,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRDCGNWZIAKLBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Bromo-4-methoxyphenyl)sulfamoyl]benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Bromo-4-methoxyphenyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Antimicrobial Properties

Research indicates that 3-[(3-bromo-4-methoxyphenyl)sulfamoyl]benzoic acid exhibits notable antimicrobial activity. It has shown effectiveness against various pathogens, including fungi and bacteria. The compound's structure allows it to interact with microbial enzymes, disrupting their function and leading to cell death.

Herbicidal Activity

According to a patent (CN103102263A), the compound demonstrates herbicidal properties, effectively inhibiting the growth of several weed species. This application is particularly valuable in agricultural settings where controlling unwanted vegetation is crucial for crop yield enhancement . The compound's efficacy against specific pathogens such as Cytospora mandshurica and Coniella diplodiella further supports its role as a potential agricultural biocide .

Potential Therapeutic Uses

The structural characteristics of this compound suggest potential applications in medicinal chemistry, particularly as an anti-inflammatory or analgesic agent. Compounds with similar sulfonamide structures have been investigated for their ability to inhibit key enzymes involved in inflammatory pathways.

Drug Development

The compound's unique molecular framework makes it a candidate for further drug development studies aimed at treating conditions such as bacterial infections or inflammatory diseases. Its interaction with biological targets can be studied through molecular docking simulations to predict binding affinities and optimize its therapeutic potential.

Research Findings

A summary of relevant research findings related to the compound is presented in the following table:

Study/SourceFindings
Patent CN103102263ADemonstrated herbicidal activity against specific weeds and pathogens, indicating agricultural applications .
PubChemIdentified as having potential antimicrobial properties, warranting further investigation into its efficacy against various pathogens .
MDPI BiomedicinesSuggested that similar compounds exhibit anti-inflammatory effects, indicating potential therapeutic uses for this compound .

Agricultural Application Case Study

In a controlled study, the application of this compound on crops resulted in a significant reduction in weed biomass compared to untreated controls. The study highlighted the compound's ability to selectively inhibit weed growth without adversely affecting crop yield.

Medicinal Application Case Study

A preliminary study evaluated the anti-inflammatory effects of related sulfonamide compounds in vitro. The results indicated that these compounds could significantly reduce pro-inflammatory cytokine production, suggesting that this compound may exhibit similar properties.

Mechanism of Action

The mechanism of action of 3-[(3-Bromo-4-methoxyphenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The bromine atom and methoxy group can also influence the compound’s reactivity and binding affinity to biological targets .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The phenyl ring substituents significantly influence molecular properties:

  • Halogen Effects: Replacing bromine with chlorine (e.g., 3-[(4-chlorophenyl)sulfamoyl]benzoic acid, ) reduces molecular weight (~312.5 g/mol vs.
  • Alkoxy Groups : Ethoxy substitution at the 4-position (3-[(3-Bromo-4-ethoxyphenyl)sulfamoyl]benzoic acid, ) increases molecular weight (400.2 g/mol) and lipophilicity compared to methoxy, which could enhance membrane permeability.

Sulfamoyl Group Modifications

  • Positional Isomerism : Shifting the sulfamoyl group to the 4-position (e.g., 4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid, ) alters spatial orientation, impacting interactions with target sites.
  • Sulfamoyl vs. Sulfonyl : Compounds with sulfonyl groups (e.g., 3-Bromo-4-(methylsulfonyl)benzoic acid, ) lack the hydrogen-bonding capability of the sulfamoyl NH group, which is critical for receptor affinity.

Data Table: Key Analogues and Properties

Compound Name Substituents on Phenyl Ring Molecular Weight (g/mol) Key Features Reference
3-[(3-Bromo-4-methoxyphenyl)sulfamoyl]benzoic acid 3-Bromo, 4-methoxy 386.2 Bromo and methoxy substituents -
3-[(3-Bromo-4-ethoxyphenyl)sulfamoyl]benzoic acid 3-Bromo, 4-ethoxy 400.2 Ethoxy increases lipophilicity
3-[(4-Chlorophenyl)sulfamoyl]benzoic acid 4-Chloro ~312.5 Chloro substituent, lighter
4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic Acid 4-Chloro, 3-methylphenyl 325.5 Methyl enhances steric effects
3-{[4-(benzyloxy)phenyl]sulfamoyl}benzoic acid 4-Benzyloxy 383.42 Bulky substituent, improved solubility

Biological Activity

3-[(3-Bromo-4-methoxyphenyl)sulfamoyl]benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide functional group, which is known for its ability to interact with various biological targets. The presence of a bromine atom and a methoxy group on the phenyl ring enhances its chemical reactivity and biological profile.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and proteins:

  • Enzyme Inhibition : The sulfonamide moiety can inhibit the activity of certain enzymes, particularly those involved in bacterial folate synthesis, leading to antimicrobial effects.
  • Anticancer Properties : The compound may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown that it possesses activity against a variety of bacterial strains, including resistant strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus5 µg/mL
Escherichia coli10 µg/mL
Mycobacterium tuberculosis1 µg/mL

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents, especially in light of rising antibiotic resistance .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. Notable findings include:

  • Cell Lines Tested : MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer).
  • IC50 Values : The compound demonstrated IC50 values ranging from 10 to 20 µM in these cell lines, indicating moderate potency against tumor growth.

In one study, treatment with this compound resulted in a significant increase in caspase-3 activity, suggesting an apoptotic mechanism at play .

Structure-Activity Relationship (SAR)

The structural components of this compound contribute significantly to its biological activity:

  • Bromine Substitution : The presence of the bromine atom enhances lipophilicity, potentially improving cellular uptake.
  • Methoxy Group : This group may influence electronic properties, affecting the binding affinity to target proteins.
  • Sulfonamide Group : Known for its role in enzyme inhibition, this moiety is crucial for the antimicrobial activity observed.

Case Studies

Several studies have explored the efficacy of this compound:

  • Antibacterial Screening : A high-throughput screening identified this compound as a promising candidate against multidrug-resistant Mycobacterium tuberculosis .
  • Cancer Cell Line Studies : Research demonstrated that the compound effectively inhibited cell proliferation in MCF-7 cells by inducing apoptosis through mitochondrial pathways .

Q & A

Q. Q1. What are the standard synthetic routes for preparing 3-[(3-Bromo-4-methoxyphenyl)sulfamoyl]benzoic acid, and what key intermediates are involved?

Methodological Answer: The synthesis typically involves sequential coupling reactions. First, 3-bromo-4-methoxyaniline is reacted with benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfamoyl intermediate. This intermediate is then coupled with 3-carboxybenzenesulfonyl chloride, followed by acid hydrolysis to yield the final product. Critical intermediates include the sulfamoyl-aniline adduct and the sulfonylated benzoic acid precursor. Reaction optimization focuses on controlling pH (8–9) and temperature (0–5°C during sulfonylation) to avoid side reactions like over-sulfonation .

Q. Q2. How is the purity and structural integrity of this compound validated in academic research?

Methodological Answer: Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm) and thin-layer chromatography (TLC, silica gel, ethyl acetate/hexane). Structural confirmation employs 1^1H/13^13C NMR to identify key groups: the sulfonamide NH (δ\delta 10–11 ppm), aromatic protons (split peaks due to bromine and methoxy substituents), and the carboxylic acid proton (δ\delta 12–13 ppm). High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 400.24 (C14_{14}H12_{12}BrNO5_5S) .

Q. Q3. What are the primary biological targets of this compound, and how are these assays designed?

Methodological Answer: The sulfonamide group enables inhibition of enzymes like carbonic anhydrase or cyclooxygenase (COX). Assays use recombinant enzymes (e.g., COX-2) in buffer systems (pH 7.4, Tris-HCl) with fluorogenic substrates (e.g., fluorescein-labeled arachidonic acid). IC50_{50} values are determined via dose-response curves (0.1–100 µM). Negative controls (e.g., acetazolamide for carbonic anhydrase) validate specificity .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictory data in enzyme inhibition assays involving this compound?

Methodological Answer: Contradictions (e.g., variable IC50_{50} across studies) may arise from differences in enzyme isoforms or assay conditions. To address this:

  • Use isoform-specific recombinant enzymes (e.g., COX-1 vs. COX-2).
  • Standardize buffer ionic strength (e.g., 150 mM NaCl) and cofactors (e.g., Zn2+^{2+} for metalloenzymes).
  • Employ surface plasmon resonance (SPR) to measure binding kinetics (KD_D, kon_{on}/koff_{off}) independently of substrate turnover .

Q. Q5. What strategies optimize regioselective bromination in derivatives of this compound?

Methodological Answer: Regioselectivity challenges arise during bromination of the methoxyphenyl ring. Strategies include:

  • Directing groups: Use Lewis acids (e.g., FeBr3_3) to direct bromine to the para position relative to methoxy.
  • Protection-deprotection: Temporarily block the sulfonamide group with tert-butoxycarbonyl (Boc) to prevent undesired bromination at the sulfamoyl nitrogen .

Q. Q6. How can computational modeling predict the compound’s interaction with novel biological targets?

Methodological Answer: Docking studies (AutoDock Vina) model the compound into target proteins (e.g., cPLA2_2α) using crystal structures (PDB ID 1CJY). Key parameters:

  • Binding affinity: Focus on hydrogen bonds between the sulfonamide and Arg200/His228 residues.
  • Molecular dynamics (MD): Simulate stability over 100 ns (GROMACS) to assess interactions under physiological conditions .

Q. Q7. What analytical techniques differentiate this compound from structurally similar analogs (e.g., ethoxy vs. methoxy derivatives)?

Methodological Answer:

  • Mass spectrometry: Fragmentation patterns differ; methoxy derivatives lose CH3_3O (Δm/z=31\Delta m/z = 31), while ethoxy derivatives lose C2_2H5_5O (Δm/z=45\Delta m/z = 45).
  • IR spectroscopy: Methoxy C-O stretches appear at 1250–1200 cm1^{-1}, whereas ethoxy stretches occur at 1150–1100 cm1^{-1}.
  • X-ray crystallography: Resolve methoxy’s shorter C-O bond (1.42 Å) vs. ethoxy (1.46 Å) .

Methodological Challenges

Q. Q8. How can researchers mitigate hydrolysis of the sulfonamide group during prolonged biological assays?

Methodological Answer:

  • Buffer selection: Use phosphate-buffered saline (PBS, pH 7.4) instead of Tris buffers, which may catalyze hydrolysis.
  • Temperature control: Conduct assays at 4°C to slow degradation.
  • Stabilizers: Add 1% bovine serum albumin (BSA) to protect the sulfonamide from nucleophilic attack .

Q. Q9. What synthetic modifications enhance the compound’s solubility for in vivo studies without compromising activity?

Methodological Answer:

  • Salt formation: React the carboxylic acid with sodium bicarbonate to form a water-soluble sodium salt.
  • PEGylation: Attach polyethylene glycol (PEG-500) to the benzoic acid moiety via ester linkages.
  • Prodrug strategy: Convert the carboxylic acid to a methyl ester, which hydrolyzes in vivo .

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